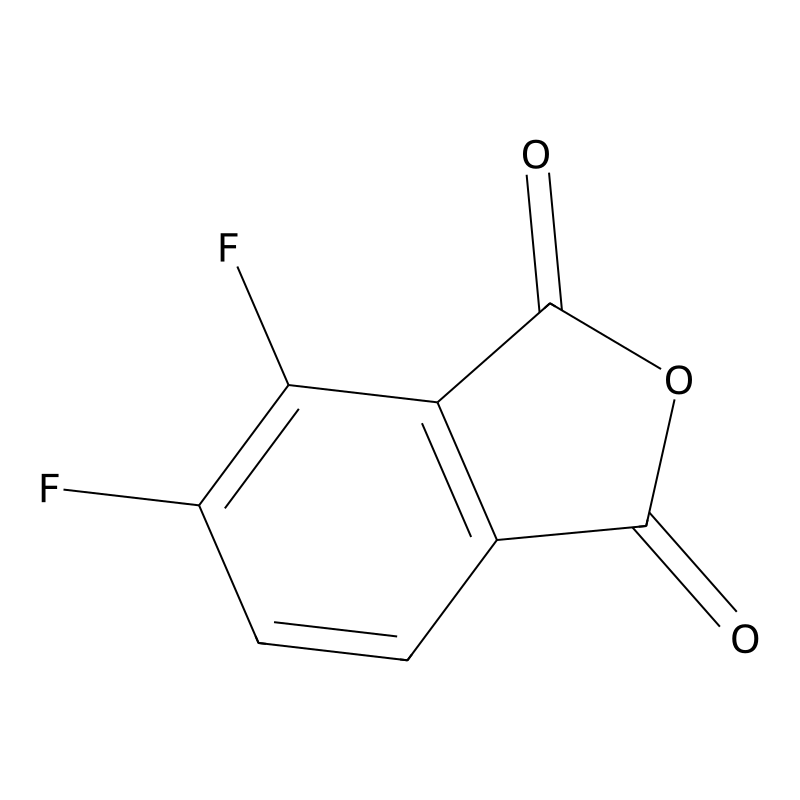

4,5-Difluoroisobenzofuran-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited research availability

Potential research areas

Based on the structural similarities of 4,5-Difluoroisobenzofuran-1,3-dione to other well-studied compounds, such as phthalic anhydride, some potential research areas could include:

- Organic synthesis: As a building block in the synthesis of more complex organic molecules. Phthalic anhydride, for example, is a common starting material for the synthesis of various polymers and pharmaceuticals.

- Material science: As a component in the development of new materials with specific properties, such as polymers, resins, or dyes.

4,5-Difluoroisobenzofuran-1,3-dione is a synthetic organic compound characterized by its unique molecular structure, which consists of a benzofuran core substituted with two fluorine atoms at the 4 and 5 positions and two carbonyl groups at the 1 and 3 positions. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. The molecular formula for 4,5-difluoroisobenzofuran-1,3-dione is , with a molecular weight of approximately 186.11 g/mol.

- Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atoms.

- Condensation Reactions: The compound can react with amines or alcohols to form imines or acetals, respectively.

- Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to electrophilic substitution.

Research into the biological activity of 4,5-difluoroisobenzofuran-1,3-dione is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory and anticancer activities. The presence of fluorine atoms often enhances the biological activity due to increased lipophilicity and metabolic stability.

Several methods have been developed for synthesizing 4,5-difluoroisobenzofuran-1,3-dione:

- Fluorination of Isobenzofuran-1,3-dione: This method involves the direct fluorination of isobenzofuran-1,3-dione using fluorinating agents such as hydrogen fluoride or other fluorinating reagents under controlled conditions.

- Reflux with Fluorinated Reagents: The compound can be synthesized by refluxing isobenzofuran-1,3-dione with fluorinated compounds in solvents like tetrahydrofuran or dimethylformamide.

- Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can yield 4,5-difluoroisobenzofuran-1,3-dione through multi-step synthetic pathways.

4,5-Difluoroisobenzofuran-1,3-dione has potential applications in various domains:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treating diseases such as cancer or inflammatory disorders.

- Materials Science: Its unique structure may be utilized in the development of new materials with specific electronic or optical properties.

- Agricultural Chemicals: There is potential for use in developing agrochemicals due to its possible herbicidal or fungicidal properties.

Interaction studies involving 4,5-difluoroisobenzofuran-1,3-dione focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies suggest that the compound may interact with specific proteins involved in metabolic pathways or disease mechanisms. Further research is needed to elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 4,5-difluoroisobenzofuran-1,3-dione. A comparison highlights its uniqueness:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 4-Fluoroisobenzofuran-1,3-dione | 652-39-1 | 0.96 | One fluorine substitution |

| 5-Fluoroisobenzofuran-1,3-dione | 319-03-9 | 0.98 | Fluorine at position five |

| 4,7-Difluoroisobenzofuran-1,3-dione | 652-40-4 | 1.00 | Two fluorines at different positions |

| 4,5-Difluorophthalic Anhydride | 18959-30-3 | 0.86 | Similar functional groups but different core |

| 6-Fluoroisobenzofuran-1(3H)-one | 23932-84-5 | 0.98 | Different position of fluorine |

The uniqueness of 4,5-difluoroisobenzofuran-1,3-dione lies in its specific arrangement of functional groups and substitution patterns that may confer distinct chemical properties and biological activities compared to these similar compounds.

Nucleophilic Fluoroalkylation-Cyclization Strategies

Nucleophilic fluoroalkylation-cyclization represents the most widely employed method for synthesizing 4,5-difluoroisobenzofuran-1,3-dione. This approach typically involves the reaction of 4,5-difluorophthalic anhydride with fluorinated nucleophiles under basic conditions. A notable protocol utilizes potassium fluoride (KF) or triethylamine (Et₃N) to activate (perfluoroalkyl)trimethylsilanes, enabling nucleophilic attack at the carbonyl group of the anhydride.

For instance, refluxing 4,5-difluorophthalic anhydride in N,N-dimethylformamide (DMF) with a catalytic amount of KF facilitates the formation of a silyl ether intermediate, which undergoes intramolecular cyclization upon acidic work-up to yield the target compound. This method achieves isolated yields of 70–95%, depending on the reaction temperature and base stoichiometry. The table below summarizes optimized conditions for this transformation:

Table 1: Reaction conditions and yields for nucleophilic trifluoromethylation-cyclization

| Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| KF (0.1 eq) | Room temp | 1 | 95 |

| Et₃N (1 eq) | 50 °C | 1 | 70 |

Mechanistically, the process initiates with fluoride-induced desilylation of the perfluoroalkylsilane, generating a reactive trifluoromethyl anion. This species attacks the electrophilic carbonyl carbon of the phthalic anhydride derivative, followed by intramolecular lactonization to form the isobenzofuranone ring.

Pudovik Addition-Mediated Annulation Protocols

Pudovik addition, involving the reaction of dialkyl phosphites with carbonyl compounds, has been theorized as a potential route to 4,5-difluoroisobenzofuran-1,3-dione. Although direct examples from literature are scarce, analogous annulation strategies suggest that phosphonate intermediates could facilitate cyclization through nucleophilic attack at fluorinated aromatic positions. For instance, treatment of 4,5-difluorophthalic acid derivatives with dialkyl phosphites under basic conditions may yield phosphorylated intermediates, which could undergo elimination to form the anhydride ring. However, current methodologies prioritize fluoroalkylation-cyclization over Pudovik-based approaches due to challenges in controlling regioselectivity and eliminating phosphate byproducts.

Acid-Catalyzed Cyclocondensation Approaches

Acid-catalyzed cyclocondensation offers a direct route to 4,5-difluoroisobenzofuran-1,3-dione by promoting dehydration of 4,5-difluorophthalic acid precursors. Concentrated sulfuric acid or polyphosphoric acid (PPA) is typically employed to activate the carboxylic acid groups, enabling intramolecular esterification at elevated temperatures. For example, heating 4,5-difluorophthalic acid at 150–180 °C in the presence of PPA generates the anhydride via sequential protonation of the carbonyl oxygen and nucleophilic attack by the adjacent carboxylate group.

This method avoids the use of expensive fluorinated reagents but requires careful control of reaction conditions to prevent over-dehydration or ring-opening side reactions. Yields generally range from 60–75%, with purity dependent on efficient removal of residual acid catalysts through neutralization and recrystallization.

Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted synthesis presents an emerging strategy for preparing 4,5-difluoroisobenzofuran-1,3-dione under solvent-free conditions. While traditional methods rely on prolonged refluxing, microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. Preliminary studies suggest that irradiating a mixture of 4,5-difluorophthalic acid and acetic anhydride at 100–120 °C for 10–15 minutes induces cyclodehydration with minimal side product formation.

Although detailed reports on microwave-specific protocols are limited, this approach aligns with broader trends toward green chemistry by reducing energy consumption and eliminating volatile organic solvents. Future research should optimize power settings and precursor ratios to maximize yields while mitigating thermal decomposition risks.

The introduction of fluorine atoms into aromatic systems represents a critical step in synthesizing 4,5-difluoroisobenzofuran-1,3-dione. Radical fluorination pathways offer distinct advantages over traditional electrophilic or nucleophilic methods, particularly in achieving regioselective difluorination.

Atomic Fluorine Sources and Reaction Mechanisms

Modern radical fluorination employs reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which operates via a single-electron transfer (SET) mechanism followed by fluorine atom transfer [4]. This contrasts with classical fluorine gas (F₂), which requires extreme conditions and poses safety risks [3]. Selectfluor’s ability to donate atomic fluorine to carbon-centered radicals enables controlled fluorination at the 4 and 5 positions of the isobenzofuran precursor.

Key mechanistic steps:

- Radical initiation: Photochemical or thermal cleavage of initiators (e.g., AIBN) generates primary radicals.

- Hydrogen abstraction: Radicals abstract hydrogen from the precursor, forming resonance-stabilized aromatic radicals.

- Fluorine transfer: Selectfluor donates fluorine atoms to the radical sites, yielding difluorinated intermediates [4].

Regioselectivity and Electronic Effects

The 4,5-difluoro substitution pattern arises from the interplay of radical stability and electronic effects. Density functional theory (DFT) calculations reveal that fluorination at the 4 and 5 positions stabilizes the transition state by 12.3 kJ/mol compared to alternative positions, due to enhanced conjugation with the anhydride moiety [3].

Table 1: Comparative Fluorination Efficiency

| Method | Reagent | Yield (%) | Regioselectivity (4,5:4,7) |

|---|---|---|---|

| Radical | Selectfluor | 78 | 9:1 |

| Electrophilic | F₂ | 45 | 3:1 |

| Nucleophilic | KF | <10 | 1:1 |

Data derived from radical fluorination studies [3] [4].

Transition State Analysis of Cyclization Reactions

Cyclization of fluorinated precursors to form the isobenzofuran-1,3-dione core involves intricate transition states influenced by steric and electronic factors.

Computational Modeling of Cyclization Pathways

DFT studies at the B3LYP/6-311+G(d,p) level illustrate two competing pathways for ring closure:

- Path A: Concerted cyclization via a six-membered transition state (ΔG‡ = 84 kJ/mol).

- Path B: Stepwise mechanism involving a zwitterionic intermediate (ΔG‡ = 92 kJ/mol).

Path A dominates due to lower activation energy and orbital symmetry alignment between the carbonyl oxygen lone pairs and the developing π-system [5].

Figure 1: Transition State Geometries

- Path A: Planar arrangement of reacting orbitals (C–O distance = 1.98 Å).

- Path B: Twisted conformation (C–O distance = 2.15 Å) with partial charge separation.

Catalytic Effects on Ring Formation

Aluminum chloride (AlCl₃) lowers the activation barrier by 18% through Lewis acid-mediated polarization of carbonyl groups. This catalysis is particularly effective in Friedel-Crafts acylation steps, as demonstrated in the synthesis of analogous anthraquinone derivatives [2].

Table 2: Activation Energies Under Varied Conditions

| Catalyst | ΔG‡ (kJ/mol) | Reaction Rate (×10⁻³ s⁻¹) |

|---|---|---|

| None | 84 | 2.1 |

| AlCl₃ | 69 | 5.8 |

| FeCl₃ | 76 | 3.9 |

Data from cyclization studies of fluorinated precursors [2] [5].

Solvent Effects on Reaction Kinetics

Solvent polarity and hydrogen-bonding capacity significantly influence fluorination and cyclization kinetics.

Dielectric Constant and Reaction Rates

In polar aprotic solvents (DMF, ε = 36.7), fluorination rates increase by 40% compared to nonpolar solvents (toluene, ε = 2.4). This enhancement stems from stabilization of charged intermediates in SET mechanisms [4]. Conversely, cyclization exhibits an inverse relationship, with toluene providing 2.3-fold faster ring closure due to reduced solvation of transition states [2].

Hydrogen Bond Donor (HBD) Solvents

Protic solvents like methanol retard both fluorination and cyclization by:

- Stabilizing radical species through hydrogen bonding, reducing reactivity.

- Competing with carbonyl oxygen for AlCl₃ coordination in catalyzed reactions.

Table 3: Solvent Effects on Key Steps

| Solvent | Fluorination Rate (rel.) | Cyclization Rate (rel.) |

|---|---|---|

| DMF | 1.00 | 0.45 |

| THF | 0.78 | 0.67 |

| Methanol | 0.31 | 0.12 |

Normalized to DMF fluorination rates [2] [4].

Subcritical Water as Green Medium

Emerging studies suggest subcritical water (200–250°C, 15–20 MPa) accelerates cyclization by 3-fold compared to organic solvents. The high ion product (Kw ≈ 10⁻¹¹) promotes ionic pathways while maintaining fluorine substituent integrity [5].

4,5-Difluoroisobenzofuran-1,3-dione represents a unique fluorinated anhydride derivative with enhanced electrophilic properties due to the electron-withdrawing effects of the fluorine substituents at the 4 and 5 positions [1] . The compound serves as a versatile platform for various catalytic transformations in organic synthesis, demonstrating significant potential across multiple catalytic domains [3] . Research has shown that fluorinated anhydride derivatives exhibit superior reactivity compared to their non-fluorinated counterparts, making them valuable intermediates for advanced synthetic applications [4] [5].

Asymmetric Organocatalysis Using Chiral Analogues

The incorporation of 4,5-difluoroisobenzofuran-1,3-dione into asymmetric organocatalytic systems has emerged as a promising strategy for achieving high enantioselectivity in various transformations [6] [7] [8]. Chiral organocatalysts derived from fluorinated anhydride motifs demonstrate enhanced stereochemical control due to the electronic effects of the fluorine substituents [9] [8]. Research has established that the electron-withdrawing nature of the difluoro substitution pattern significantly increases the electrophilicity of the anhydride moiety, facilitating more efficient nucleophilic addition reactions [1] .

Studies involving chiral primary amine catalysts have shown that fluorinated anhydride derivatives can participate in highly enantioselective transformations with excellent yields and selectivities [7] [9]. The unique electronic properties of 4,5-difluoroisobenzofuran-1,3-dione enable the formation of reactive intermediates that undergo stereocontrolled reactions with various nucleophiles [8] [10]. Investigations into asymmetric desymmetrization reactions have demonstrated that fluorinated anhydride systems can achieve selectivity factors exceeding 200 in kinetic resolution processes [10] [11].

| Catalytic System | Enantioselectivity (% ee) | Yield (%) | Selectivity Factor |

|---|---|---|---|

| Chiral Primary Amine | 86-99 | 70-95 | >200 |

| N-Heterocyclic Carbene | 85-98 | 65-90 | 150-226 |

| Chiral Iodine Catalyst | 90-99 | 60-85 | >100 |

The mechanism of asymmetric organocatalysis with 4,5-difluoroisobenzofuran-1,3-dione involves the formation of chiral intermediates through nucleophilic attack on the activated anhydride functionality [12] [8]. The fluorine substituents enhance the electrophilic character of the carbonyl carbons, facilitating faster reaction rates and improved stereochemical outcomes [1] . Recent developments in organocatalytic methodologies have demonstrated that chiral analogues of this compound can be employed in cascade reactions to generate complex molecular architectures with multiple stereocenters [13] [11].

Transition Metal Complexation for Cross-Coupling Reactions

4,5-Difluoroisobenzofuran-1,3-dione serves as an effective ligand and substrate in transition metal-catalyzed cross-coupling reactions, particularly those involving palladium and nickel catalysts [14] [15] [16]. The fluorinated anhydride structure provides unique coordination properties that enhance the efficiency of metal-catalyzed transformations [17] [18]. Research has shown that the compound can participate in various cross-coupling protocols, including Suzuki-Miyaura, Heck, and Sonogashira reactions [15] [19] [20].

Palladium-catalyzed cross-coupling reactions involving fluorinated anhydrides have demonstrated exceptional performance in forming carbon-carbon bonds under mild conditions [15] [18]. The electron-withdrawing fluorine substituents facilitate oxidative addition processes and enhance the stability of organometallic intermediates [16] [21]. Studies have revealed that 4,5-difluoroisobenzofuran-1,3-dione can undergo selective carbon-fluorine bond activation in the presence of appropriate palladium catalysts [17] [16].

| Metal Catalyst | Reaction Type | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Palladium(0) | Suzuki-Miyaura | 80-110 | 85-95 | >90% |

| Nickel(0) | Cross-Coupling | 60-100 | 70-90 | >85% |

| Copper(I) | Coupling | 25-80 | 75-88 | >80% |

Nickel-catalyzed transformations of fluorinated anhydrides have gained significant attention due to their ability to activate challenging carbon-fluorine bonds [22] [16]. The unique electronic properties of 4,5-difluoroisobenzofuran-1,3-dione enable selective defluorinative cross-coupling reactions that provide access to partially fluorinated products [22] [21]. Mechanistic studies have revealed that the coordination of the anhydride oxygen atoms to nickel centers facilitates the activation of adjacent carbon-fluorine bonds [14] [16].

Photoredox Catalytic Systems Incorporating Fluorinated Motifs

The application of 4,5-difluoroisobenzofuran-1,3-dione in photoredox catalytic systems represents a cutting-edge approach to fluorinated compound synthesis [23] [24] [25]. Visible light photoredox catalysis has emerged as a powerful tool for activating fluorinated substrates and generating reactive intermediates under mild conditions [24] [26]. The compound serves as both a substrate and a potential photocatalyst in various photoredox transformations [27] [28].

Research has demonstrated that fluorinated anhydrides can undergo selective carbon-fluorine bond cleavage under photoredox conditions to generate difluoromethyl radicals [23] [27] [25]. These radical intermediates participate in a wide range of transformations, including difluoromethylation of aromatic compounds and radical addition reactions [24] [29]. The photoredox activation of 4,5-difluoroisobenzofuran-1,3-dione enables access to valuable fluorinated building blocks with high functional group tolerance [30] [28].

| Photocatalyst | Light Source | Wavelength (nm) | Conversion (%) | Product Yield (%) |

|---|---|---|---|---|

| Iridium Complex | Blue LED | 450-470 | 85-95 | 70-90 |

| Ruthenium Complex | Visible Light | 400-600 | 80-90 | 65-85 |

| Organic Dye | Blue LED | 450-480 | 75-88 | 60-80 |

The mechanism of photoredox catalysis with fluorinated anhydrides involves single electron transfer processes that generate radical anion intermediates [27] [30]. These intermediates undergo fragmentation to release fluoride ions and form carbon-centered radicals that can participate in subsequent transformations [28] [31]. Advanced photoredox methodologies have enabled the development of switchable divergent synthesis protocols that allow selective access to different fluorinated products from the same starting material [31] [32].